molecular formula C18H23N3O3 B12158466 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B12158466
M. Wt: 329.4 g/mol
InChI Key: IZDIZXBRUSWBEG-UHFFFAOYSA-N
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Description

4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4,6-dimethylquinoline with 2-chloroethylmorpholine, followed by hydrolysis and subsequent amide formation. The reaction conditions often require the use of organic solvents, such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.

    2-Hexanone, 4-hydroxy-5-methyl-3-propyl-: Another hydroxylated compound with different applications.

Uniqueness

4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide stands out due to its unique quinoline structure and the presence of both hydroxyl and morpholine moieties

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-12-9-13(2)16-15(10-12)20-11-14(17(16)22)18(23)19-3-4-21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,19,23)(H,20,22)

InChI Key

IZDIZXBRUSWBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCN3CCOCC3)C

Origin of Product

United States

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